(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluorine atom and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques that ensure high yield and purity. These methods would include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or imidazole rings.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the boronic acid group can interact with biological targets such as enzymes and receptors .
Industry
In industry, this compound can be used in the development of new materials, including polymers and catalysts. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid and imidazole groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding . The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives and imidazole-containing molecules. Examples include:
(5-Methyl-2-phenyl-1H-imidazol-4-yl)boronic acid: Another boronic acid derivative with a different substitution pattern on the imidazole ring.
(2-(2-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid: A compound with a similar structure but lacking the fluorine atom.
Uniqueness
The uniqueness of (5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid lies in its combination of a fluorinated pyridine ring and an imidazole moiety. This combination provides distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C9H9BFN3O2 |
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Molecular Weight |
221.00 g/mol |
IUPAC Name |
[5-fluoro-2-(2-methylimidazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H9BFN3O2/c1-6-12-2-3-14(6)9-4-7(10(15)16)8(11)5-13-9/h2-5,15-16H,1H3 |
InChI Key |
RBDHCLNXVHVGOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2C=CN=C2C)(O)O |
Origin of Product |
United States |
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